(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate is a complex chemical compound primarily used in various industrial and scientific applications. This compound is classified as a dilaurate ester, which indicates it contains two laurate (dodecanoate) groups attached to a central structure. The molecular formula of this compound can be represented as C₃₄H₆₈O₄, indicating its composition of carbon, hydrogen, and oxygen atoms.
This compound is synthesized from commercially available chemicals, including lauric acid and specific phenolic compounds. It is often utilized in polymer chemistry and materials science due to its unique properties.
(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate falls under the category of ester compounds. Esters are formed through the reaction of alcohols with acids, and in this case, the presence of lauric acid contributes to its classification as a fatty acid ester.
The synthesis of (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate typically involves the following steps:
The reaction mechanism primarily involves nucleophilic acyl substitution, where the hydroxyl group of the phenolic intermediate attacks the carbonyl carbon of lauric acid, leading to the formation of the ester bond while releasing water as a byproduct.
The molecular structure of (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate can be visualized as follows:
This formula indicates that the compound has a significant molecular weight due to the long hydrocarbon chains associated with the laurate groups.
(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate can undergo several chemical reactions typical for esters:
The kinetics of these reactions can vary significantly based on temperature, pressure, and the presence of catalysts. For instance, hydrolysis rates increase with higher temperatures and acidic conditions.
The mechanism by which (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate exerts its effects in applications involves:
Experimental studies have indicated that such compounds exhibit significant efficacy in formulations requiring emulsification or stabilization due to their ability to lower interfacial tension.
Relevant data from studies show that this compound maintains stability across various pH levels but shows increased degradation at extreme temperatures or pH levels.
(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate finds applications in several scientific fields:
These applications highlight its versatility and importance in enhancing product performance across various industries.
The synthesis of (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate (CAS 32154-05-5, C₄₃H₆₈O₆, MW 680.99 g/mol) proceeds via sequential etherification and esterification steps [6]. The initial stage involves the nucleophilic attack of bisphenol A on epichlorohydrin under basic conditions (e.g., NaOH), forming the diglycidyl ether intermediate via Williamson ether synthesis. This reaction requires precise stoichiometric control (2:1 epichlorohydrin-to-bisphenol A ratio) and temperatures of 50–60°C to minimize hydrolysis side reactions. The resulting diepoxy compound undergoes acid-catalyzed ring-opening with ethylene glycol to generate the bis(hydroxyethoxy) intermediate, (Isopropylidene)bis(4,1-phenyleneoxyethylene) [1] [6].
The final esterification employs lauroyl chloride (dodecanoyl chloride) under Schotten-Baumann conditions. Key parameters include:
Table 1: Key Intermediates in the Synthesis
Intermediate | CAS No. | Function | Role in Synthesis |
---|---|---|---|
Bisphenol A | 80-05-7 | Etherification substrate | Core aromatic backbone |
Bis(glycidyl ether) | 1675-54-3 | Etherification product | Reactant for hydroxyalkylation |
Bis(hydroxyethoxy) Derivative | 41637-38-1 | Esterification substrate | Links aromatic core to laurate chains |
Yield optimization hinges on purifying intermediates via fractional distillation or recrystallization, with typical diol purity >98% required for >90% esterification efficiency [6].
Nitro-group reduction in precursors like nitro-substituted bisphenol derivatives employs Pd/C (5–10 wt% Pd loading) under mild H₂ pressure (1–3 atm). The catalyst’s high surface area (900–1200 m²/g) and acidic sites enhance chemoselectivity toward aromatic amines, avoiding dehalogenation in halogenated analogs [4] [9]. Critical parameters include:
Comparative studies show Pd/C outperforms Fe or Zn in functional group tolerance, preserving esters and ethers during nitro reduction. Catalyst recyclability remains limited to 3–5 cycles due to Pd leaching and pore blockage [4] [9].
Solvent polarity significantly impacts esterification kinetics and diol intermediate solubility. Ethanol-THF blends (3:1 v/v) exhibit synergistic effects:
Hydrazine hydrate (N₂H₄·H₂O) serves as a milder alternative to H₂ for nitro reduction, particularly for lab-scale synthesis. Using ferrihydrite (Fe₅HO₈·4H₂O) or Au nanoparticles (<1 mol%) as catalysts, it achieves near-quantitative conversion of nitro groups at 60–80°C [2] [8]. The mechanism involves diazene intermediate formation, which disproportionates to amine and N₂:
Ar-NO₂ → Ar-N=N-Ar → Ar-NH₂ + N₂
Advantages include:
Table 2: Performance Comparison of Reactor Systems
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput | Low (0.1–10 kg/day) | High (50–500 kg/day) |
Nitro Reduction Yield | 79–85% (Pd/C, 5–12 bar H₂) | 93–97% (Au/TiO₂, 150°C) |
Reaction Time | 1–30 hours | 5–15 minutes residence time |
Temperature Control | ΔT ±5°C (exothermic reactions) | ΔT ±0.5°C (microchannel cooling) |
Scale-Up Cost | High (vessel redesign) | Low (numbering-up) |
Batch reactors (e.g., stirred-tank autoclaves) suit small-scale, multi-step syntheses requiring mid-process adjustments. However, heterogeneous mixing and thermal gradients reduce yields in exothermic steps like esterification [3] [9].
Continuous flow systems (e.g., microstructured reactors) enable precise residence time control (5–30 min) and superior heat dissipation (10× higher surface area-to-volume ratio). This suppresses side reactions during nitro reduction or epoxide ring-opening, improving purity from 85% (batch) to 98% (flow) [5] [9]. Flow chemistry is ideal for:
Industrial adoption favors flow for production >10 kt/year due to lower operational expenditure (OPEX), despite higher initial investment [5].
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